molecular formula C12H15NO B11767672 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 83177-57-5

1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B11767672
CAS No.: 83177-57-5
M. Wt: 189.25 g/mol
InChI Key: TUUFTWPXUNSKMA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a methoxyphenyl group and an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium. This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium hydroxide as a base, which significantly enhances the yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidines and piperidines, depending on the specific electrophiles and reaction conditions used .

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with various molecular targets. The azabicyclohexane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The methoxyphenyl group may also participate in binding interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other azabicyclohexane derivatives and makes it a valuable compound for research and development .

Properties

CAS No.

83177-57-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15NO/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3

InChI Key

TUUFTWPXUNSKMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C23CC2CNC3

Origin of Product

United States

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